2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide
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Overview
Description
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is a complex organic compound that features a cyano group, a pyrrole ring, and a pyrazole ring
Mechanism of Action
Target of action
The compound contains a pyrrole ring, which is a common motif in many biologically active molecules. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds like this can bind to their target, causing a change in the target’s activity .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrole-containing compounds are often involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on many factors, including its chemical structure and the route of administration. The cyano and pyrrole groups in the compound could potentially affect its absorption, distribution, metabolism, and excretion .
Result of action
The result of the compound’s action would depend on its specific biological target and mode of action. It could potentially lead to a change in cellular function or signaling .
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The cyano group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-imidazol-3-yl)prop-2-enamide
- 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-triazol-3-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-1H-pyrazol-3-yl)prop-2-enamide is unique due to the specific arrangement of its functional groups and the presence of both pyrrole and pyrazole rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-12(2)11-23-13(3)8-15(14(23)4)9-16(10-19)18(24)20-17-6-7-22(5)21-17/h6-9,12H,11H2,1-5H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDSTSGKMQDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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